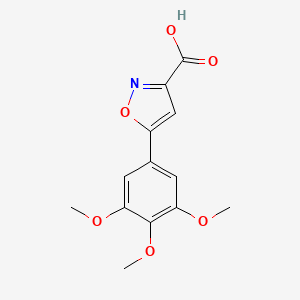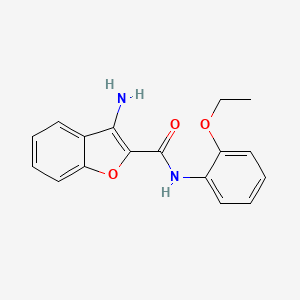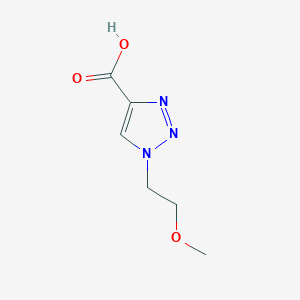![molecular formula C12H10F3N3O2 B1517756 5-エチル-1-[2-(トリフルオロメチル)フェニル]-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1096934-94-9](/img/structure/B1517756.png)
5-エチル-1-[2-(トリフルオロメチル)フェニル]-1H-1,2,3-トリアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O2 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成において汎用性の高いビルディングブロックとして役立ちます。 そのトリアゾール環は、求核置換反応や環状付加反応など、複雑な分子の構築において基本となるさまざまな反応に関与することができます 。トリフルオロメチル基の存在は、中間体の反応性と安定性を向上させることができ、医薬品や農薬の合成における貴重な構成要素となっています。
抗菌活性
イミダゾール誘導体は、本化合物のように、幅広い生物活性を示します。 これらは、抗菌、抗真菌、抗ウイルス特性を持っていることがわかっています 。これは、特に抗生物質耐性の増加に直面して、新しい抗菌剤を開発するための潜在的な候補となっています。
創薬
トリフルオロメチル基は、薬物動態を向上させる能力を持つことから、医薬品化学において一般的な部分構造です。 これは、化合物の親油性と代謝安定性を高めることができ、薬効と有効性を向上させる可能性があります 。この化合物は、さまざまな疾患を標的とした新薬の設計に使用することができます。
診断イメージング
トリフルオロメチル基を含む化合物は、陽電子放出断層撮影(PET)などの診断イメージングに応用されています。 これらは、アルツハイマー病などの疾患の診断やモニタリングに役立つイメージング剤として機能することができます。トリフルオロメチル基の電子求引性は、生物学的標的への結合親和性を高め、イメージングの品質を向上させます。
酵素阻害
この化合物は、水素結合やその他の非共有結合相互作用を通じて酵素と相互作用する能力を持つため、さまざまな酵素の潜在的な阻害剤となります。 例えば、レトロウイルスの複製において重要な逆転写酵素の阻害を研究するために使用することができます 。このアプリケーションは、特に抗ウイルス薬の研究において関連性があります。
特性
IUPAC Name |
5-ethyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-8-10(11(19)20)16-17-18(8)9-6-4-3-5-7(9)12(13,14)15/h3-6H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGPMSAULRUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
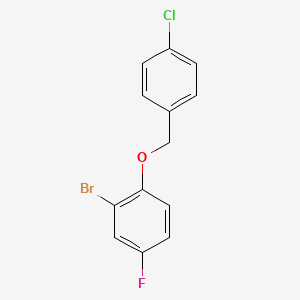
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
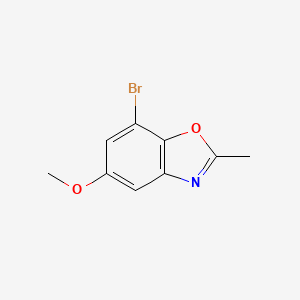
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

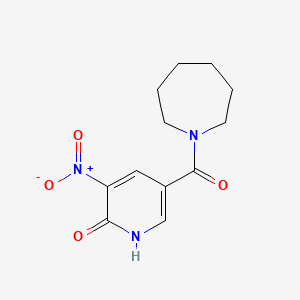


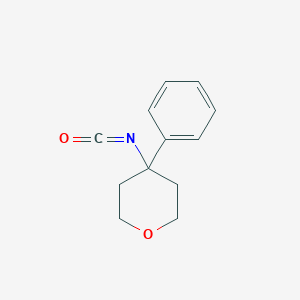
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
